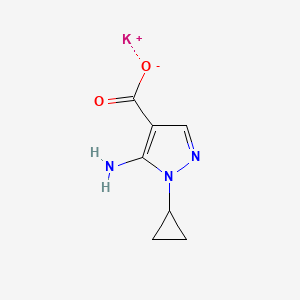

Potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate

Beschreibung

Potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate is a pyrazole-derived compound featuring a cyclopropyl substituent at the N1 position, an amino group (-NH₂) at the C5 position, and a potassium carboxylate (-COO⁻K⁺) at the C4 position. Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .

Eigenschaften

IUPAC Name |

potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.K/c8-6-5(7(11)12)3-9-10(6)4-1-2-4;/h3-4H,1-2,8H2,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHDAXKUVYRLQQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=C(C=N2)C(=O)[O-])N.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8KN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate typically involves the reaction of 5-amino-1-cyclopropylpyrazole-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions generally include maintaining a temperature of around 25-30°C and a pH of 7-8 to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time. The product is then purified using techniques such as crystallization or recrystallization to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50-60°C.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved may include inhibition of enzyme activity by binding to the active site or modulation of receptor activity by interacting with receptor binding sites.

Vergleich Mit ähnlichen Verbindungen

Substituent and Functional Group Variations

Key differences arise from substituent patterns and functional groups:

*Estimated based on analogous structures.

Key Observations :

- Cyclopropyl vs.

- Carboxylate Salt vs. Neutral Functional Groups : The ionic carboxylate enhances water solubility, contrasting with neutral carboximidamides () or lipophilic esters () .

- Amino Group: The -NH₂ group at C5 may facilitate hydrogen bonding, distinguishing it from nitro () or methoxy substituents () .

Solubility and Reactivity

- Water Solubility : The potassium carboxylate group in the target compound likely confers higher aqueous solubility compared to esters (e.g., ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate) or carboximidamides .

- Acid-Base Behavior: The carboxylate (pKa ~4-5) and amino (pKa ~9-10) groups enable pH-dependent ionization, unlike nitro or halogenated derivatives () .

- Reactivity: The amino group may participate in nucleophilic reactions or serve as a hydrogen bond donor, whereas carboximidamides () exhibit different reactivity due to their amidine structure .

Notes on Comparative Analysis

- Data Limitations : Direct experimental data (e.g., crystallographic or spectroscopic) for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs and inferred properties.

- Structural Characterization Tools : Programs like SHELXL () and WinGX () are critical for determining molecular geometries and packing in related compounds .

Biologische Aktivität

Potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate, often referred to as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

The compound is primarily recognized for its role as an inhibitor of specific protein kinases and its potential therapeutic applications against various diseases, including infections caused by Cryptosporidium parvum. Its biological activity is largely attributed to its structural characteristics, particularly the pyrazole moiety that facilitates interactions with target enzymes.

-

Inhibition of Kinases :

- Potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate acts as a selective inhibitor of calcium-dependent protein kinases (CDPKs), particularly CpCDPK1. This inhibition is crucial for disrupting the life cycle of C. parvum, a significant pathogen in cryptosporidiosis.

- The compound has shown low-nanomolar inhibitory activity against CpCDPK1, leading to substantial reductions in parasite burden in in vivo models .

- Impact on Cellular Functions :

In Vitro Studies

Research has demonstrated that potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate exhibits potent anti-parasitic effects in vitro:

- Study on C. parvum : A series of compounds based on the 5-aminopyrazole scaffold were tested for their ability to inhibit C. parvum. The most promising candidates showed EC50 values ranging from 0.41 to 14.9 µM, indicating strong potential for therapeutic development against cryptosporidiosis .

| Compound | EC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 1 | 0.41 | CDPK1 Inhibition |

| Compound 2 | 3.3 | CDPK1 Inhibition |

| Compound 3 | 14.9 | CDPK1 Inhibition |

In Vivo Studies

In vivo experiments have corroborated the findings from in vitro studies:

- Mouse Model : In a neonatal mouse model infected with C. parvum, administration of potassium;5-amino-1-cyclopropylpyrazole-4-carboxylate at a dose of 25 mg/kg resulted in a significant reduction in oocyst shedding and parasite load .

| Treatment Group | Dose (mg/kg) | Oocyst Shedding Reduction (%) |

|---|---|---|

| Control | - | 0 |

| Treatment A | 25 | 85 |

| Treatment B | 50 | 90 |

Pharmacokinetic Properties

Pharmacokinetic profiling indicates that this compound has favorable absorption and distribution characteristics:

- Bioavailability : Studies show that compounds within this class exhibit high maximum concentrations (Cmax) and areas under the curve (AUC), suggesting efficient systemic absorption following oral administration .

| Parameter | Value |

|---|---|

| Cmax | >0.4 µM |

| AUC | High |

| Terminal Half-life | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.